molecular formula C24H29N3O5S B2924980 N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide CAS No. 1042974-76-4

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide

Cat. No.: B2924980
CAS No.: 1042974-76-4
M. Wt: 471.57
InChI Key: FOOLINQDFUFPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide is a synthetic small molecule with a molecular formula of C 25 H 31 N 3 O 5 S and a molecular weight of 485.60 g/mol . This compound features a hybrid structure incorporating benzenesulfonyl, butanoylpiperazine, and methylbenzamide pharmacophores, a design associated with diverse biological activity in medicinal chemistry research . Compounds within this structural class are investigated for their potential as modulators of key biological pathways. Research on analogous benzenesulfonyl-pyrazinone hybrids suggests potential activity against specific enzymes, such as kinases, which are critical targets in oncology and inflammatory disease research . Furthermore, the benzenesulfonamide moiety is a well-established scaffold in compounds with demonstrated antimicrobial properties . The presence of the butanoylpiperazine group may influence the molecule's pharmacokinetic properties and its interaction with biological targets. This reagent is intended for use in chemical biology, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It serves as a valuable building block for researchers exploring novel therapeutic agents. The product is provided for laboratory research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-3-7-21(28)26-14-16-27(17-15-26)24(30)23(33(31,32)20-8-5-4-6-9-20)25-22(29)19-12-10-18(2)11-13-19/h4-6,8-13,23H,3,7,14-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOLINQDFUFPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide is a compound belonging to the class of acylsulfonanilides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N4O4SC_{21}H_{25}N_{4}O_{4}S with a molecular weight of approximately 448.5 g/mol. The structure includes a piperazine ring, which is often associated with various pharmacological effects due to its ability to interact with neurotransmitter receptors and other biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Caspase Activation : Analogous compounds have been shown to increase the expression levels of active caspase-3, indicating induction of apoptosis in cancer cells .
  • Cell Cycle Arrest : Research indicates that such compounds can induce cell cycle arrest in various cancer cell lines, which is critical for preventing tumor proliferation.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects:

  • Anxiolytic Activity : Compounds containing piperazine have been studied for their anxiolytic properties, potentially acting on serotonin receptors.
  • Antidepressant Effects : Some derivatives have been explored for their antidepressant-like effects in animal models.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been investigated:

  • Study on Piperazine Derivatives : A study highlighted that piperazine derivatives exhibited potent cytotoxicity against a range of cancer cell lines through mechanisms involving apoptosis and topoisomerase inhibition .
  • Pharmacological Screening : Compounds structurally related to this compound were screened at the National Cancer Institute against 60 cancer cell lines, revealing promising anticancer activity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis; cell cycle arrest
NeuropharmacologicalPotential anxiolytic and antidepressant effects
Enzymatic InteractionPossible inhibition/modulation of enzymes

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural homology and are compared based on substituent effects, physicochemical properties, and inferred bioactivity:

Compound Name Key Substituents Molecular Formula Molecular Weight Potential Bioactivity Insights References
N-[2-(1-adamantylamino)-2-oxoethyl]-4-methylbenzamide Adamantylamino group replaces piperazine/benzenesulfonyl C₂₁H₂₈N₂O₂ 340.47 Enhanced rigidity from adamantane may improve CNS penetration; reduced solubility.
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide Benzyl-piperazine, chloro, and ethyl groups C₂₁H₂₅ClN₃O₃S 434.96 Chloro substituent increases electron-withdrawing effects; benzyl group may enhance selectivity for serotonin receptors.
N-(2-(4-butanoylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-2-methylbenzamide 4-Fluorophenylsulfonyl and 2-methylbenzamide C₂₄H₂₈FN₃O₅S 489.56 Fluorine improves metabolic stability; 2-methylbenzamide may alter binding affinity.
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide Phenylpiperazine and methylsulfanyl groups C₂₇H₃₁N₃O₃S₂ 495.66 Methylsulfanyl increases lipophilicity; phenylpiperazine may modulate dopamine receptor activity.
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole ring replaces benzamide C₁₄H₁₆N₄OS 288.37 Benzothiazole enhances anticancer activity via intercalation or topoisomerase inhibition.

Substituent Effects on Properties

  • Piperazine Modifications: Butanoylpiperazine (target compound): Introduces a ketone group, enhancing hydrogen-bond acceptor capacity and solubility in polar solvents. Phenylpiperazine (): Augments aromatic interactions in hydrophobic binding pockets .
  • Sulfonamide Variations :

    • Benzenesulfonyl (target compound): Classic sulfonamide motif with moderate electron-withdrawing effects.
    • 4-Fluorophenylsulfonyl (): Fluorine’s electronegativity enhances oxidative stability and bioavailability .
  • Benzamide Derivatives :

    • 4-Methylbenzamide (target compound): Balances hydrophobicity and aromatic stacking.
    • 2-Methylbenzamide (): Steric effects may alter binding orientation in enzymatic active sites .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide?

  • Methodological Answer : The synthesis involves sequential coupling reactions. First, the piperazine moiety is functionalized with a butanoyl group via nucleophilic substitution. The benzenesulfonyl and 4-methylbenzamide groups are introduced through carbodiimide-mediated coupling or sulfonylation under basic conditions. Critical steps include refluxing in acetonitrile with K₂CO₃ to promote nucleophilic attack and purification via precipitation (monitored by TLC) . Example reagents: 2-furoyl-1-piperazine, 4-(chloromethyl)-N-substituted benzamides.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), piperazine (δ ~2.5–3.5 ppm for CH₂ groups), and butanoyl (δ ~1.0–2.5 ppm for alkyl chains) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .

Q. How can researchers assess the purity of synthesized batches?

  • Methodological Answer :

  • HPLC : Use a C18 column with methanol/water (65:35) mobile phase; retention time consistency indicates purity .
  • Melting Point Analysis : Compare observed mp (e.g., 187–190°C for related piperazine derivatives) to literature values .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

  • Methodological Answer : Employ the SHELX suite (SHELXL/SHELXD) for high-resolution refinement. Address twinning or disorder by:

  • Testing for pseudo-merohedral twinning using Hooft/Y statistics.
  • Applying restraints to piperazine ring geometry and butanoyl torsional angles .
  • Cross-validating with NMR-derived distance restraints (e.g., NOE correlations) .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Piperazine Modifications : Replace butanoyl with acetyl or propanoyl groups to alter lipophilicity .
  • Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Molecular Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) .

Q. How to design enzyme inhibition assays to determine the compound’s mechanism of action?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots to identify competitive/non-competitive inhibition) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzyme targets .
  • In Silico Validation : Compare docking poses (e.g., Glide XP) with experimental IC₅₀ data to refine binding hypotheses .

Q. How to resolve contradictions in bioassay results across studies?

  • Methodological Answer :

  • Assay Standardization : Control pH (e.g., pH 4.6 acetate buffer), temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
  • Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based (e.g., Caliper LabChip) and radiometric methods .
  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out impurities (e.g., residual K₂CO₃ or byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.